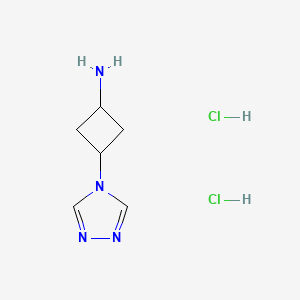

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride

Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a bicyclic organic compound featuring a cyclobutane ring fused with a 1,2,4-triazole moiety. The primary amine group on the cyclobutane and the dihydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and agrochemical research.

For example, reactions involving substituted benzaldehydes and triazole precursors in ethanol with glacial acetic acid as a catalyst are common .

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNJVOOJOVJAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride typically involves the reaction of an alicyclic aldehyde or ketone with sodium bisulphite, followed by the addition of a triazole derivative . The reaction conditions often include:

Temperature: The reaction mixture is heated to 40–50°C.

Cooling: After the initial reaction, the mixture is cooled to 10–15°C.

Purification: The product is purified by washing with brine and drying over sodium sulphate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle larger volumes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride involves its interaction with specific enzymes in bacterial cells. The triazole ring is known to inhibit enzymes in the shikimate pathway, which is essential for the survival of Mycobacterium tuberculosis . By inhibiting these enzymes, the compound disrupts the metabolic processes of the bacteria, leading to their death .

Comparison with Similar Compounds

4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole

- Structure: Differs in having dichlorophenoxy substituents instead of a cyclobutane ring.

- Properties : The electron-withdrawing chlorine atoms enhance stability and may increase lipophilicity, impacting membrane permeability.

- Applications : Such derivatives are often explored for antifungal or antibacterial activity due to halogenated aromatic systems .

Triazole-Cycloalkane Hybrids (e.g., Cyclopentane/Pentane Derivatives)

- Structural Variance : Cyclopentane or cyclohexane rings introduce different steric and electronic environments compared to cyclobutane.

- Impact on Bioactivity : Larger rings may reduce binding specificity due to increased flexibility, whereas cyclobutane’s strain could enhance target selectivity.

Benzotriazole Derivatives

- Applications: Widely used in corrosion inhibition and as enzyme inhibitors.

Data Table: Comparative Analysis of Selected Triazole Derivatives

Research Findings and Methodological Insights

Structural Characterization Techniques

- X-ray Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the 3D structure of triazole derivatives. For instance, SHELXL’s refinement algorithms enable precise determination of bond angles and torsion stresses in strained systems like cyclobutane-triazole hybrids .

- Spectroscopic Analysis : NMR and IR spectroscopy validate synthetic routes, particularly for confirming amine protonation in dihydrochloride salts.

Biological Activity

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a compound that integrates the triazole moiety, which is widely recognized for its diverse biological activities. The triazole ring is a key scaffold in medicinal chemistry, exhibiting various pharmacological properties including antifungal, antibacterial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The biological activity of compounds containing the 1,2,4-triazole nucleus can be attributed to their ability to interact with various biological targets. The triazole ring can coordinate with metal ions in enzymes, influencing their activity. For instance, studies have shown that triazoles can inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis pathways .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Compounds similar to 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine have shown significant efficacy against fungal pathogens like Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds often fall in the range of 0.1 to 8 μg/mL against various fungal strains .

Antibacterial Activity

Research indicates that triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli for certain triazole-containing compounds . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds similar to 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine exhibit cytotoxic effects on various cancer cell lines. For instance, some derivatives have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . These effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of a series of triazole derivatives against Aspergillus fumigatus. The results indicated that compounds with a longer side chain exhibited enhanced antifungal activity due to improved interaction with the target enzyme's active site .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of a new class of mercapto-triazoles. The study found that certain derivatives displayed significant activity against multidrug-resistant strains of Pseudomonas aeruginosa, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Biological Activities of Related Triazole Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine | Antifungal | Aspergillus fumigatus | 1 μg/mL |

| Triazole Derivative A | Antibacterial | Staphylococcus aureus | 0.125 μg/mL |

| Triazole Derivative B | Anticancer | MCF-7 (Breast Cancer) | 27.3 μM |

| Mercapto-triazole C | Antibacterial | Pseudomonas aeruginosa | < 8 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.